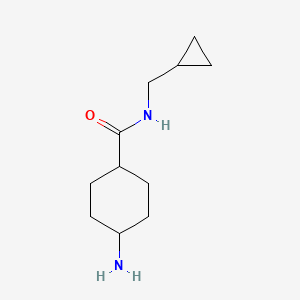trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide
CAS No.: 2136079-31-5
Cat. No.: VC3060239
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2136079-31-5 |
|---|---|
| Molecular Formula | C11H20N2O |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | 4-amino-N-(cyclopropylmethyl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C11H20N2O/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h8-10H,1-7,12H2,(H,13,14) |
| Standard InChI Key | DKQZMVNRUWJXJK-UHFFFAOYSA-N |
| SMILES | C1CC1CNC(=O)C2CCC(CC2)N |
| Canonical SMILES | C1CC1CNC(=O)C2CCC(CC2)N |
Introduction
Chemical Properties
Trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide is characterized by specific chemical properties that distinguish it from related compounds. The basic chemical information for this compound is summarized in Table 1.
Table 1: Chemical Properties of Trans-4-Aminocyclohexanecarboxylic Acid Cyclopropylmethylamide
| Property | Value |
|---|---|
| CAS Number | 2136079-31-5 |
| Molecular Formula | C₁₁H₂₀N₂O |
| Molecular Weight | 196.29 g/mol |
| Appearance | Not specified in current literature |
| Solubility | Likely soluble in polar organic solvents based on structure |
| Melting Point | Not reported in available data |
| Boiling Point | Not reported in available data |
The compound contains two nitrogen atoms and one oxygen atom, with the oxygen being part of the amide functional group . The presence of these heteroatoms suggests potential for hydrogen bonding and interactions with biological systems. Based on structural analysis, the compound likely exhibits moderate polarity due to the amide group and the amino functionality.
Structural Characteristics
Trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide features a complex structure combining several key structural elements. The compound is built upon a cyclohexane core with two substituents in the trans configuration:
-
An amino group (-NH₂) at the 4-position
-
A carboxamide group (-CONH-) linked to a cyclopropylmethyl moiety at the 1-position
The trans stereochemistry refers to the spatial arrangement of the amino and carboxamide groups on opposite sides of the cyclohexane ring plane. This stereochemical configuration is particularly significant as it differs substantially from the cis isomer in terms of spatial orientation, reactivity, and potential biological activity.
The cyclopropylmethyl amide portion of the molecule consists of a three-membered cyclopropane ring attached to the amide nitrogen via a methylene (-CH₂-) bridge. This structural feature introduces rigidity and unique spatial characteristics that may influence the compound's biological activity profiles.
| Parameter | Typical Condition |
|---|---|
| Starting Material | p-Aminobenzoic acid |
| Catalyst | 5% Ru/C |
| Solvent | Aqueous NaOH (10%) |
| Temperature | 100°C |
| Pressure | 15 bar hydrogen |
| Reaction Time | 20-28 hours |
| Trans:Cis Ratio | ~4.6:1 |
Amide Formation
Following the synthesis of trans-4-aminocyclohexanecarboxylic acid, amide formation with cyclopropylmethylamine would likely proceed through standard peptide coupling reactions:
-
Activation of the carboxylic acid group using coupling agents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HOBt (hydroxybenzotriazole)
-
Reaction with cyclopropylmethylamine to form the amide bond
-
Purification of the final product through crystallization or chromatographic methods
Related Compounds and Structural Analogs
Understanding the properties and applications of structural analogs can provide valuable insights into the potential characteristics of trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide. Several related compounds have been extensively studied:
Trans-4-Aminocyclohexanecarboxylic Acid
This compound serves as the backbone for the target molecule and has been utilized as an intermediate in pharmaceutical synthesis. It has a CAS number of 3685-25-4 and a molecular weight of 143.18 g/mol . The compound typically appears as a white to almost white powder or crystal and is soluble in water. Trans-4-aminocyclohexanecarboxylic acid has been employed in peptide synthesis and as a building block for various bioactive compounds .
Trans-4-Aminomethylcyclohexanecarboxylic Acid
Better known as tranexamic acid, this compound (CAS 1197-18-8) has significant clinical applications as an antifibrinolytic agent . Its structural similarity to the target compound, differing only by an additional methylene group between the cyclohexane ring and the amino group, suggests potential shared pharmacological properties. Tranexamic acid has been documented to accelerate barrier recovery in skin and inhibit epidermal hyperplasia .
Research Status and Future Directions
Lead-Oriented Synthesis
Recent research has focused on developing efficient synthetic approaches to prepare libraries of diverse three-dimensional compounds for biological screening. These efforts aim to generate molecules with ideal properties for drug discovery, including appropriate physicochemical characteristics and structural diversity . Trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide, with its rigid three-dimensional structure, aligns well with this research direction.
Peptidomimetic Development
The incorporation of conformationally constrained amino acid derivatives into peptide structures has proven valuable for modulating biological activity and improving pharmacokinetic properties. Research has demonstrated that replacements such as trans-4-aminocyclohexanecarboxylic acid can function as conformational constraints in peptides like dynorphin A, potentially enhancing receptor selectivity . The addition of the cyclopropylmethyl amide moiety in the target compound may offer additional advantages in peptidomimetic design.
Future Research Opportunities
Several promising research avenues for trans-4-Aminocyclohexanecarboxylic acid cyclopropylmethylamide include:
-
Comprehensive characterization of physical and chemical properties
-
Development of optimized synthetic routes with improved yields and stereoselectivity
-
Evaluation of biological activities, particularly in systems where related compounds have shown promise
-
Exploration of its utility as a building block in the synthesis of bioactive compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume